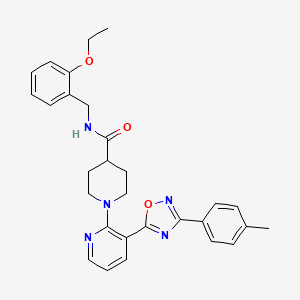

N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused to a pyridine ring, with a piperidine-carboxamide scaffold and a 2-ethoxybenzyl substituent.

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-3-36-25-9-5-4-7-23(25)19-31-28(35)22-14-17-34(18-15-22)27-24(8-6-16-30-27)29-32-26(33-37-29)21-12-10-20(2)11-13-21/h4-13,16,22H,3,14-15,17-19H2,1-2H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFYYECLQNPKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : Known for its presence in various pharmacologically active compounds.

- Oxadiazole moiety : Associated with diverse biological activities including antimicrobial and anticancer effects.

- Pyridine ring : Often contributes to the interaction with biological targets like receptors and enzymes.

1. Cholinesterase Inhibition

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibition Potency Against Cholinesterases

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide | TBD | TBD |

| Reference Compound A | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Reference Compound B | 0.907 ± 0.011 | TBD |

Note: TBD = To Be Determined based on further studies.

2. Neuroprotective Effects

The presence of the piperidine moiety in similar compounds has been linked to neuroprotective effects, suggesting that N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide may also exhibit such properties. In vitro studies show that derivatives with piperidine rings can protect neuronal cells from apoptosis induced by oxidative stress.

3. Antimicrobial Activity

Compounds with oxadiazole structures are noted for their antimicrobial properties. Preliminary studies suggest that N-(2-ethoxybenzyl)-1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide may possess antibacterial and antifungal activities, although specific data on this compound is still pending.

Study 1: Cholinesterase Inhibition Assay

In a study evaluating the cholinesterase inhibitory potential of various oxadiazole derivatives, the compound was tested alongside known inhibitors using Ellman's colorimetric method. The results indicated a promising profile for cholinesterase inhibition.

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxadiazole and piperidine rings significantly affect biological activity. Substituents on the phenyl ring were found to enhance or diminish activity against AChE and BChE.

Table 2: Structure–Activity Relationship Summary

| Substituent | Effect on AChE Activity | Effect on BChE Activity |

|---|---|---|

| -NO2 | Moderate | Poor |

| -OH | Good | Moderate |

| -CF3 | Poor | Good |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxadiazole- and piperidine-based molecules. Key comparisons include:

Key Findings:

M136-0710’s pyridinyl substituent introduces polarity, which may reduce bioavailability compared to the target compound’s 2-ethoxybenzyl group .

Toxicity and Safety Profiles: HTS012356 exhibits acute oral toxicity (LD₅₀ > 2000 mg/kg) and skin/eye irritation, common in oxadiazole derivatives due to reactive nitrogen-oxygen bonds . Similar hazards may apply to the target compound.

Synthetic Challenges: The oxadiazole ring in the target compound likely requires selective cyclization, akin to methods described for triazine derivatives (e.g., controlled hydrazinolysis or thiourea reactions) . Steric hindrance from the 2-ethoxybenzyl group may complicate coupling reactions, a challenge also observed in pyrazole-fused tetrazine syntheses .

Potential Applications: Piperidine-carboxamide scaffolds are prevalent in kinase inhibitors (e.g., PI3K/mTOR targets), while oxadiazoles are known for antimicrobial and anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.